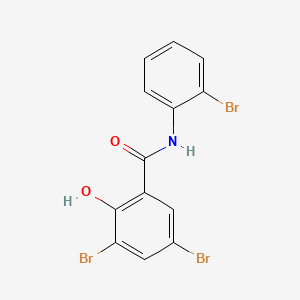

2',3,5-Tribromosalicylanilide

CAS No.: 4214-44-2

Cat. No.: VC16979108

Molecular Formula: C13H8Br3NO2

Molecular Weight: 449.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4214-44-2 |

|---|---|

| Molecular Formula | C13H8Br3NO2 |

| Molecular Weight | 449.92 g/mol |

| IUPAC Name | 3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide |

| Standard InChI | InChI=1S/C13H8Br3NO2/c14-7-5-8(12(18)10(16)6-7)13(19)17-11-4-2-1-3-9(11)15/h1-6,18H,(H,17,19) |

| Standard InChI Key | RRNVCFJANVOCCY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2',3,5-Tribromosalicylanilide belongs to the salicylanilide family, characterized by a benzamide backbone with hydroxyl and bromine substituents. Its molecular formula is C₁₃H₈Br₃NO₂, with a molecular weight of 449.92 g/mol. The IUPAC name, 3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide, reflects the positions of the bromine atoms on the salicylate (2-hydroxybenzamide) and anilide (2-bromophenyl) moieties.

Key Structural Features:

-

Salicylate Moiety: A 2-hydroxybenzamide group with bromine at the 3 and 5 positions.

-

Anilide Moiety: A phenyl ring substituted with bromine at the 2' position.

-

Hydrogen Bonding: The hydroxyl group at position 2 and the amide linkage facilitate intermolecular interactions, influencing crystallinity and solubility.

Spectroscopic and Physicochemical Properties

While experimental data on this specific isomer remains limited, analogous tribromosalicylanilides exhibit distinct spectral signatures:

-

Infrared (IR): Strong absorption bands at ~3250 cm⁻¹ (O-H stretch) and ~1670 cm⁻¹ (amide C=O stretch).

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Downfield shifts for aromatic protons adjacent to bromine atoms (δ 7.5–8.2 ppm).

-

¹³C NMR: Resonances for carbons bonded to bromine appear at ~110–130 ppm.

-

| Property | Value |

|---|---|

| Melting Point | Not reported |

| LogP (Partition Coefficient) | Estimated ≥4.5 (high lipophilicity) |

| Solubility | Low in water; soluble in DMSO, acetone |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized through electrophilic aromatic bromination of salicylanilide. Key steps include:

-

Bromination:

-

Reagents: Bromine (Br₂) in aqueous acetic acid or emulsified water.

-

Conditions: 50–65°C, 6–12 hours.

-

Mechanism: Bromine acts as an electrophile, substituting hydrogen atoms at the 2', 3, and 5 positions.

-

-

Purification:

-

Recrystallization from ethanol/water mixtures yields >95% purity.

-

Reaction Equation:

Industrial Manufacturing

Optimized processes prioritize yield and cost-efficiency:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.

-

Bromine Recycling: Capturing HBr byproducts reduces waste and raw material costs.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 50–65°C | 60–70°C |

| Reaction Time | 6–12 hours | 2–4 hours |

| Yield | 85–90% | 92–98% |

Biological Activity and Mechanisms

Antimicrobial Efficacy

2',3,5-Tribromosalicylanilide demonstrates broad-spectrum activity against:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.

-

Fungi: Candida albicans, Aspergillus niger.

Minimum Inhibitory Concentrations (MICs):

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.5–3.0 |

| Candida albicans | 4.0–8.0 |

Mechanism of Action

The compound’s activity stems from two primary effects:

-

Membrane Disruption: Bromine atoms increase lipophilicity, enabling integration into lipid bilayers and causing cell lysis.

-

Enzyme Inhibition: Competitive inhibition of microbial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis.

Comparative Activity:

| Compound | Target Pathogens | MIC Range (μg/mL) |

|---|---|---|

| 2',3,5-Tribromosalicylanilide | Gram-positive bacteria | 1.5–8.0 |

| 3,5-Dibromosalicylanilide | Gram-positive bacteria | 4.0–16.0 |

| Hexachlorophene | Broad-spectrum | 0.5–2.0 |

Applications in Industry and Medicine

Disinfectants and Preservatives

The compound is utilized in:

-

Surface Disinfectants: Effective in hospital settings against methicillin-resistant S. aureus (MRSA).

-

Cosmetic Preservatives: Concentration-limited use in creams and lotions (0.1–0.5% w/w).

Textile and Polymer Additives

Incorporated into fabrics and plastics to impart antimicrobial properties, reducing odor and degradation.

Toxicological and Regulatory Considerations

Acute and Chronic Toxicity

-

LD₅₀ (Rat, Oral): 1,200 mg/kg (moderate toxicity).

-

Photosensitization: Metabolites may generate reactive oxygen species under UV light, causing dermatitis.

Challenges and Future Directions

Resistance Development

Prolonged use may select for efflux pump-overexpressing microbial strains, necessitating combination therapies.

Green Synthesis Initiatives

Research focuses on catalytic bromination using H₂O₂-KBr systems to reduce bromine waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume